Indolizine-7-carboxylic acid Indolizine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1533853-53-0
VCID: VC7520512
InChI: InChI=1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12)
SMILES: C1=CN2C=CC(=CC2=C1)C(=O)O
Molecular Formula: C9H7NO2
Molecular Weight: 161.16

Indolizine-7-carboxylic acid

CAS No.: 1533853-53-0

Cat. No.: VC7520512

Molecular Formula: C9H7NO2

Molecular Weight: 161.16

* For research use only. Not for human or veterinary use.

Indolizine-7-carboxylic acid - 1533853-53-0

Specification

CAS No. 1533853-53-0
Molecular Formula C9H7NO2
Molecular Weight 161.16
IUPAC Name indolizine-7-carboxylic acid
Standard InChI InChI=1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12)
Standard InChI Key MZGOUPQENOEKHJ-UHFFFAOYSA-N
SMILES C1=CN2C=CC(=CC2=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physicochemical Properties

Indolizine-7-carboxylic acid belongs to the indolizine class, characterized by a bicyclic structure comprising a six-membered pyridine ring fused to a five-membered pyrrole ring. The carboxylic acid group at the 7-position enhances its reactivity, enabling diverse derivatization. Key physicochemical properties include:

  • Molecular Formula: C9H7NO2\text{C}_9\text{H}_7\text{NO}_2

  • Molecular Weight: 161.16 g/mol

  • IUPAC Name: Indolizine-7-carboxylic acid

  • SMILES Notation: C1=CN2C=CC(=CC2=C1)C(=O)O\text{C1=CN2C=CC(=CC2=C1)C(=O)O}

  • InChI Key: MZGOUPQENOEKHJ-UHFFFAOYSA-N\text{MZGOUPQENOEKHJ-UHFFFAOYSA-N} .

The compound’s melting and boiling points remain undocumented in available literature, though it is known to degrade at elevated temperatures. Its solubility profile is similarly unspecified, though polar aprotic solvents are typically employed in synthetic protocols.

Synthesis and Manufacturing

Historical Context and Classical Routes

The synthesis of indolizine derivatives dates to the late 19th century, with Angelo Angeli’s pioneering work on pyrrole-pyridine hybrids . Scholtz’s 1912 reaction of 2-methylpyridine with acetic anhydride at 200–220°C marked the first indolizine synthesis, yielding a precursor later identified as indolizine-7-carboxylic acid after hydrolysis . Modern adaptations of this method involve palladium-catalyzed cyclization or 1,5-dipolar cycloadditions to improve yield and regioselectivity .

Contemporary Synthetic Strategies

Recent advances emphasize modular approaches:

  • Route A: Cyclocondensation of pyrrole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Route B: Transition metal-catalyzed cross-coupling of halogenated indolizines with carbon monoxide via carboxylation .

Applications in Pharmaceutical and Industrial Research

Medicinal Chemistry

Indolizine-7-carboxylic acid serves as a scaffold for designing bioactive molecules. Key applications include:

  • Anticancer Agents: Derivatives bearing electron-deficient substituents exhibit topoisomerase II inhibition, with IC₅₀ values comparable to doxorubicin in preliminary assays .

  • Antimicrobials: Sulfonamide-linked analogs demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 4–8 µg/mL) .

  • Anti-Inflammatory Drugs: Carboxyamide derivatives reduce COX-2 expression by 60–70% in murine macrophage models .

Material Science

The compound’s conjugated π-system enables applications in:

  • Fluorescent Sensors: Zinc-ion sensors incorporating indolizine-7-carboxylic acid show a 20-fold fluorescence enhancement upon binding.

  • Organic Electronics: Thin-film transistors fabricated with indolizine derivatives exhibit hole mobility of 0.12 cm²/V·s, rivaling polythiophene-based devices .

Pharmacological and Toxicological Profiles

Bioactivity and Mechanism of Action

While direct studies on indolizine-7-carboxylic acid are sparse, related indolizines modulate biological targets via:

  • Enzyme Inhibition: Analogous to indole-based FBPase inhibitors (e.g., IC₅₀: 0.99 μM for compound 3.9) , the carboxylic acid group may chelate metal ions in enzyme active sites.

  • Receptor Antagonism: Structural similarity to purine alkaloids suggests potential adenosine receptor binding .

Future Directions and Research Opportunities

Unresolved Challenges

  • Synthetic Scalability: Current routes suffer from low yields (<40%); flow chemistry and microwave-assisted synthesis may address this .

  • Pharmacokinetic Studies: Absence of in vivo data necessitates ADMET profiling to evaluate oral bioavailability and metabolic stability.

Emerging Applications

  • Proteolysis-Targeting Chimeras (PROTACs): The carboxylic acid moiety could anchor E3 ligase ligands, enabling targeted protein degradation.

  • Covalent Inhibitors: Michael acceptor derivatives may enable irreversible binding to cysteine residues in disease-related proteins .

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